molecular formula C16H30O B079052 Cyclopentadecanone, 3-methyl-, (3R)- CAS No. 10403-00-6

Cyclopentadecanone, 3-methyl-, (3R)-

Cat. No.: B079052
CAS No.: 10403-00-6
M. Wt: 238.41 g/mol
InChI Key: ALHUZKCOMYUFRB-OAHLLOKOSA-N
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Description

Cyclopentadecanone, 3-methyl-, (3R)- is a macrocyclic ketone known for its musky odor It is a significant compound in the field of organic chemistry and is often used in the synthesis of fragrances and flavors

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentadecanone, 3-methyl-, (3R)- can be synthesized through various methods. One notable method involves the ozonization, oxidation, and esterification of 15-tetracosenic acid derived from Malania oleifera Chum oil . This process involves three steps and yields approximately 38.5% of cyclopentadecanone . The reaction conditions include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of cyclopentadecanone, 3-methyl-, (3R)- often involves the chemical synthesis of cyclopentadecanolactone, which is then converted to cyclopentadecanone . This method is preferred due to its efficiency and the high yield of the desired product. The use of solid acid catalysts like HZSM-5 zeolite in the esterification reactions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclopentadecanone, 3-methyl-, (3R)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids or other oxidized products.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or other reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogens or alkyl halides under controlled conditions to achieve the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of cyclopentadecanone, 3-methyl-, (3R)-, as well as substituted compounds with different functional groups.

Scientific Research Applications

Cyclopentadecanone, 3-methyl-, (3R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentadecanone, 3-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. Its musky odor is attributed to its ability to bind to olfactory receptors, triggering a sensory response. In biological systems, it may interact with various enzymes and receptors, influencing different biochemical pathways.

Comparison with Similar Compounds

Cyclopentadecanone, 3-methyl-, (3R)- can be compared with other similar compounds such as:

These compounds share similar properties and applications but differ in their chemical structures and specific uses. Cyclopentadecanone, 3-methyl-, (3R)- stands out due to its unique combination of properties and its widespread use in various industries.

Biological Activity

Cyclopentadecanone, 3-methyl-, (3R)-, commonly referred to as (R)-muscone, is a macrocyclic ketone with notable biological activities and applications in various fields, particularly in fragrance and potential therapeutic areas. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Formula : C15H28O
  • Molecular Weight : 228.38 g/mol
  • Structure : The compound features a cyclopentadecane ring with a methyl group and a carbonyl functional group.

1. Cellular Protection and Anti-inflammatory Effects

(R)-muscone has been shown to exhibit protective effects on neuronal cells. In vitro studies indicate that it can protect PC12 cells against glutamate-induced apoptosis. This neuroprotective effect is attributed to its ability to modulate inflammatory pathways. Specifically, muscone has been reported to reverse the upregulation of pro-inflammatory cytokines such as IL-1β and TNF-α in cultured end-plate cartilage cells .

The biological activity of (R)-muscone is primarily mediated through its interaction with specific receptors. Research has identified that it activates human musk receptors (OR5AN1), which are involved in olfactory signaling pathways. This receptor activation is crucial for the characteristic musky odor associated with the compound and may also play a role in its physiological effects .

3. Anti-degenerative Effects

In vivo studies using rat models of intervertebral disc degeneration demonstrated that (R)-muscone significantly inhibited the expression of inflammatory mediators such as prostaglandin E2 and IL-1β. It also recovered structural distortions in degenerative discs, highlighting its potential as a therapeutic agent for degenerative diseases .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of (R)-muscone on PC12 cells exposed to glutamate toxicity. Results indicated that pretreatment with (R)-muscone significantly reduced cell death and inflammation markers, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Anti-inflammatory Properties

In cartilage cultures, (R)-muscone was shown to inhibit IL-1β-induced phosphorylation of ERK1/2 and JNK pathways in a dose-dependent manner. This finding supports its application in treating inflammatory joint diseases .

Data Tables

Biological Activity Effect Mechanism
NeuroprotectionReduces apoptosis in PC12 cellsModulation of inflammatory cytokines
Anti-inflammatoryInhibits IL-1β and TNF-α expressionReceptor-mediated signaling
Structural recoveryRestores disc integrity in ratsReduction of inflammatory mediators

Safety and Toxicology

A comprehensive review on the safety profile of (R)-muscone indicates low toxicity when used as a fragrance ingredient. Studies have assessed acute toxicity, skin irritation, and sensitization, concluding that it is generally safe for cosmetic applications . The compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have also been evaluated to ensure its suitability for therapeutic use .

Properties

IUPAC Name

(3R)-3-methylcyclopentadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUZKCOMYUFRB-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCCCCCCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10403-00-6
Record name Muscone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MUSCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPS3C6CV36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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